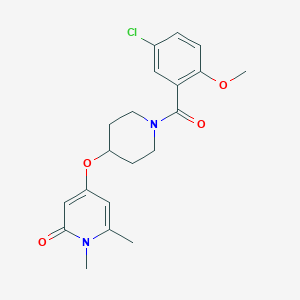4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
CAS No.: 2034291-18-2
Cat. No.: VC7214492
Molecular Formula: C20H23ClN2O4
Molecular Weight: 390.86
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034291-18-2 |
|---|---|
| Molecular Formula | C20H23ClN2O4 |
| Molecular Weight | 390.86 |
| IUPAC Name | 4-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
| Standard InChI | InChI=1S/C20H23ClN2O4/c1-13-10-16(12-19(24)22(13)2)27-15-6-8-23(9-7-15)20(25)17-11-14(21)4-5-18(17)26-3/h4-5,10-12,15H,6-9H2,1-3H3 |
| Standard InChI Key | DTEVZAYQOYXKST-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Introduction
4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic chemical compound with potential applications in pharmaceuticals and chemical research. This compound features a complex molecular structure that integrates a piperidine ring, a pyridine derivative, and a benzoyl group. Its design suggests potential bioactivity, particularly in therapeutic contexts.
Synthesis
The synthesis of this compound involves multi-step organic reactions:
-
Formation of the piperidine intermediate: A chlorinated benzoyl chloride reacts with a piperidine derivative under basic conditions.
-
Coupling with pyridinone: The intermediate is then coupled with a hydroxylated pyridinone derivative via an etherification reaction.
These steps require controlled conditions to ensure high yield and purity.
Analytical Data
5.1 Spectroscopic Characterization
Common techniques used for structural confirmation include:
-
NMR Spectroscopy: Provides detailed information about the hydrogen and carbon environments.
-
Example: Peaks for methoxy (-OCH3), aromatic protons, and piperidine hydrogens.
-
-
Mass Spectrometry (MS): Confirms molecular weight.
-
Example: Molecular ion peak at m/z = 348 (corresponding to C18H21ClN2O3).
-
5.2 Crystallography
Single-crystal X-ray diffraction can be employed to determine the precise three-dimensional structure.
Comparative Analysis with Related Compounds
Limitations and Future Directions
7.1 Challenges
-
Limited availability of specific biological data.
-
Potential toxicity due to the presence of halogenated groups.
7.2 Research Opportunities
Future studies should focus on:
-
Pharmacokinetics and pharmacodynamics: To understand absorption, distribution, metabolism, and excretion profiles.
-
Structure-activity relationship (SAR): To optimize bioactivity by modifying substituents.
-
In vivo studies: To evaluate therapeutic potential against specific diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume